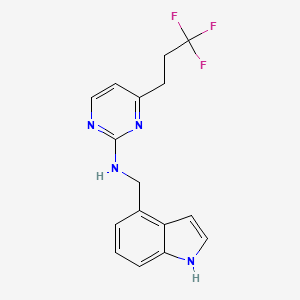![molecular formula C21H20F2N4 B5267584 6-[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pyridine-3-carbonitrile](/img/structure/B5267584.png)
6-[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[52202,6]undecan-5-yl]pyridine-3-carbonitrile is a complex organic compound characterized by its unique tricyclic structure and the presence of difluorophenyl and pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tricyclic core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the difluorophenyl group: This step often requires the use of fluorinating agents and specific catalysts to ensure the selective introduction of fluorine atoms.
Attachment of the pyridine-3-carbonitrile moiety: This is usually achieved through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
6-[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles or electrophiles, often in the presence of catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutics targeting specific biological pathways.
Materials Science: Its properties may be exploited in the development of advanced materials, such as polymers or nanomaterials, with specific functionalities.
Biological Studies: The compound can be used as a probe or tool in biological research to study the interactions and functions of various biomolecules.
Mechanism of Action
The mechanism of action of 6-[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the tricyclic core provides structural rigidity. The pyridine-3-carbonitrile moiety can participate in hydrogen bonding or other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0^{2,6}]undecan-5-yl]-2-(furan-2-yl)ethane-1,2-dione
- (2R,3R,6R)-3-(3,5-Difluorophenyl)-1,5-diazatricyclo[5.2.2.0 2,6]undec-5-ylmethanone
Uniqueness
6-[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pyridine-3-carbonitrile stands out due to its specific combination of structural features, including the difluorophenyl group and the pyridine-3-carbonitrile moiety. These features may confer unique properties, such as enhanced binding affinity or specific reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4/c22-17-3-1-2-15(19(17)23)16-12-27(18-5-4-13(10-24)11-25-18)20-14-6-8-26(9-7-14)21(16)20/h1-5,11,14,16,20-21H,6-9,12H2/t16-,20+,21+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYDNMJLYZENBK-ZLGUVYLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3C2C(CN3C4=NC=C(C=C4)C#N)C5=C(C(=CC=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H]3[C@H]2[C@@H](CN3C4=NC=C(C=C4)C#N)C5=C(C(=CC=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
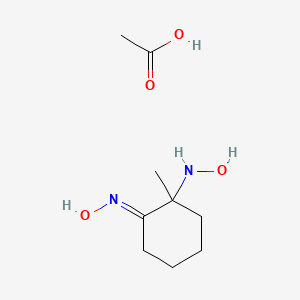
![(5E)-5-{[(2-CHLOROPHENYL)AMINO]METHYLIDENE}-1-[2-(4-FLUOROPHENYL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5267511.png)
![2-methoxy-3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}quinoline](/img/structure/B5267512.png)
![N-isopropyl-N-[3-(methylthio)benzyl]morpholine-2-carboxamide](/img/structure/B5267521.png)
![1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5267528.png)

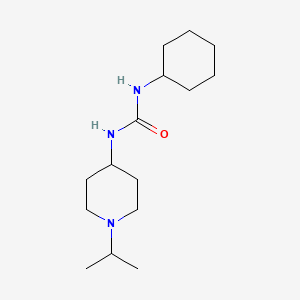
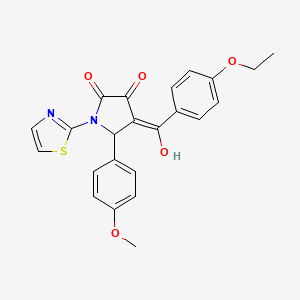
![1-[2,2-dimethyl-3-(1-pyrrolidinyl)propyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5267545.png)
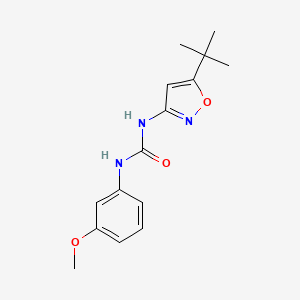
![2-[(2-chlorobenzoyl)amino]-N-methylbenzamide](/img/structure/B5267556.png)
![N-[4-(BENZYLOXY)PHENYL]-1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5267559.png)
![1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5267564.png)
